3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile
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Overview
Description
3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine derivatives.
Alkyne Addition:
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines .
Scientific Research Applications
3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and have similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are used in various biological applications.
Uniqueness
3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile is unique due to its combination of the piperidine and pyridine rings with an alkyne and nitrile group. This unique structure provides it with distinct chemical and biological properties that are not found in simpler piperidine or pyridine derivatives .
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
3-[4-(2-pyridin-3-ylpiperidin-1-yl)but-2-ynoxy]propanenitrile |
InChI |
InChI=1S/C17H21N3O/c18-9-6-14-21-13-4-3-12-20-11-2-1-8-17(20)16-7-5-10-19-15-16/h5,7,10,15,17H,1-2,6,8,11-14H2 |
InChI Key |
IHCHCZPQZATNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC#CCOCCC#N |
Origin of Product |
United States |
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